![molecular formula C18H16ClF3N2O3S B2597683 1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide CAS No. 317377-92-7](/img/structure/B2597683.png)
1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H16ClF3N2O3S and its molecular weight is 432.84. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Sulfonamides react with diphenyl butadiene under oxidative conditions to produce heterocyclization products, such as substituted N-sulfonylpyrrolidines. These reactions highlight the chemical versatility and reactivity of sulfonamide-based compounds in creating complex heterocyclic structures (Moskalik et al., 2017). Additionally, acid-catalyzed reactions between similar sulfonamide derivatives and phenols under mild conditions offer a convenient synthesis pathway for pyrrolidine-1-sulfonylarene derivatives, underscoring the potential for diverse chemical modifications and applications (Smolobochkin et al., 2017).
Material Science and Engineering
In material science, the synthesis of diamine monomers from related chemical structures has paved the way for creating fluorinated polyimides. These materials exhibit excellent optical transmittance and solubility in polar organic solvents, making them suitable for applications requiring high-performance optical materials (Hu Zhi-zhi, 2010). Moreover, novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been developed, showcasing high glass transition temperatures and thermal stability. These polymers' solubility and mechanical properties render them promising candidates for advanced engineering applications (Xiao-Ling Liu et al., 2013).
Pharmaceutical Research
In pharmaceutical research, derivatives of the core compound have been explored for their potential as inverse agonists of RORγt, a target of interest for treating autoimmune diseases. Through structural optimization, researchers identified critical elements achieving high selectivity and desirable pharmacokinetic properties, leading to compounds that inhibit IL-17 production, indicating their therapeutic potential (Duan et al., 2019).
Antimicrobial Activities
Furthermore, certain derivatives have exhibited promising antimicrobial activities, with some compounds showing potent effects against both Gram-negative and Gram-positive bacteria, as well as against fungal strains. This suggests potential applications in developing new antimicrobial agents (Hafez et al., 2016).
properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3S/c19-14-7-1-2-9-16(14)28(26,27)24-10-4-8-15(24)17(25)23-13-6-3-5-12(11-13)18(20,21)22/h1-3,5-7,9,11,15H,4,8,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKCJTFEUQXATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

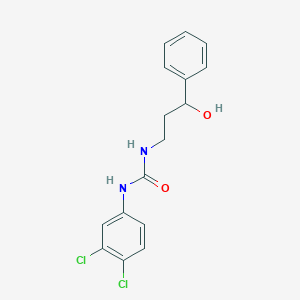
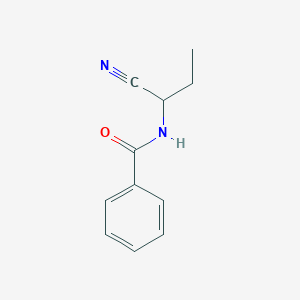
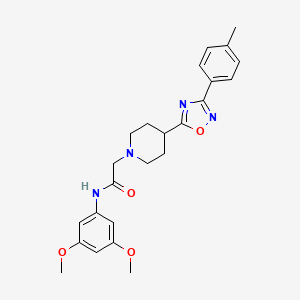
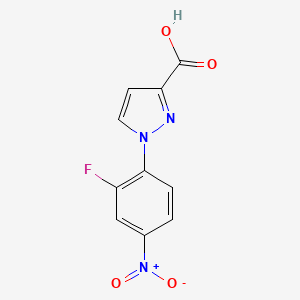
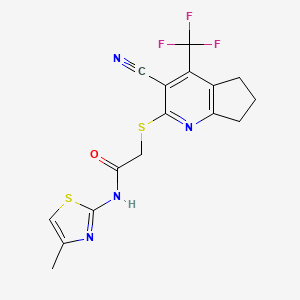

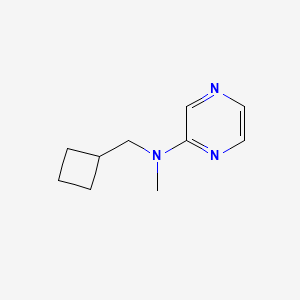
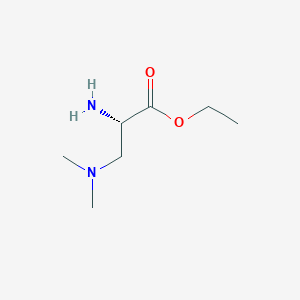
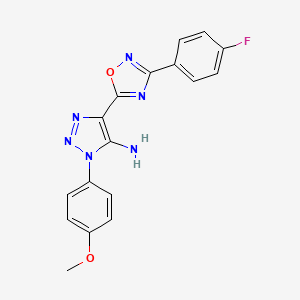
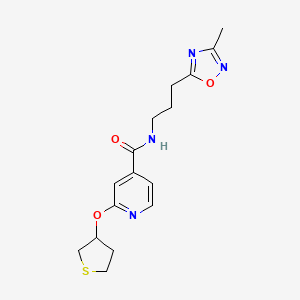
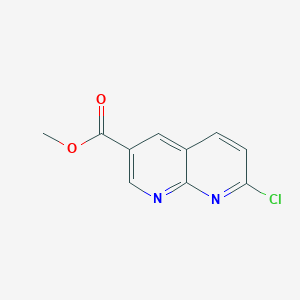
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2597617.png)
![1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2597618.png)
![3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2597623.png)